molecular formula C7H4ClN3O B1504088 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine CAS No. 758709-88-5

4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine

Cat. No.: B1504088
CAS No.: 758709-88-5
M. Wt: 181.58 g/mol
InChI Key: JUGSHOUGSXWKBQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine is a compound that contains an oxadiazole ring. Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be confirmed using various spectroscopic and analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the substituent in position 3 of the benzenesulfonamide ring . The optimal meta position of the sulfonamide moiety relative to the oxadiazole ring has been indicated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques .

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-9-6(3-5)7-11-10-4-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSHOUGSXWKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676357
Record name 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758709-88-5
Record name 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
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4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 3
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 4
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 5
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine
Reactant of Route 6
4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine

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